4-Bromo-7,8-dichloro-2-methylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1070879-66-1 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
4-bromo-7,8-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 |
InChI Key |
QDHVQUUNDXXKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 4 Bromo 7,8 Dichloro 2 Methylquinoline
Reactivity at the Bromo Position (C-4)
The bromine atom at the C-4 position of the quinoline (B57606) ring is a key functional group that dictates a significant portion of the molecule's reactivity. This position is activated towards several types of reactions due to the electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring system. This activation facilitates the displacement of the bromide ion, making it a versatile handle for the introduction of a wide array of substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The C-4 position of 4-bromoquinolines is known to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced in 4-bromo-7,8-dichloro-2-methylquinoline by the electron-withdrawing effects of the chloro substituents on the benzene (B151609) portion of the ring system. In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion to yield the substituted product.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 4-haloquinolines provides a strong basis for predicting its behavior. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines proceeds readily at the C-4 position to furnish 4-aminoquinoline (B48711) derivatives. mdpi.comsigmaaldrich.com This selectivity is attributed to the greater activation of the C-4 position by the ring nitrogen compared to the C-7 position. It is therefore anticipated that this compound would react similarly with nucleophiles such as amines and alkoxides at the C-4 position.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Haloquinolines
| Starting Material | Nucleophile | Product | Reference |
| 4,7-Dichloroquinoline | Butylamine | N-Butyl-7-chloroquinolin-4-amine | mdpi.com |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | mdpi.com |
| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Mercapto-8-methylquinolin-2(1H)-one | bldpharm.com |
This table presents examples from related haloquinoline chemistry to illustrate the expected reactivity of this compound.
Metal-Catalyzed Cross-Coupling Reactions at C-4
The bromo group at the C-4 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the formation of biaryl linkages. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid to yield a 4-aryl-7,8-dichloro-2-methylquinoline. The general reactivity trend for halides in Suzuki-Miyaura coupling is I > Br > Cl, making the C-4 bromo position the primary site of reaction. fishersci.co.uk
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 |
This table provides general conditions based on literature for Suzuki-Miyaura reactions of aryl bromides. mdpi.comfishersci.co.uk
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction would enable the introduction of a vinyl group at the C-4 position of this compound. The reaction typically proceeds with high trans-selectivity.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction would allow for the synthesis of 4-alkynyl-7,8-dichloro-2-methylquinolines. In dihaloquinolines, such as 2,4-dibromoquinoline, the Sonogashira coupling has been shown to occur selectively at the more reactive C-2 position under certain conditions. However, the relative reactivity can be influenced by the specific reaction conditions and the nature of the halogen. researchgate.net For this compound, the bromo group at C-4 is expected to be the primary site of reaction.
Table 3: Representative Catalytic Systems for Sonogashira Coupling of Aryl Halides
| Catalyst | Co-catalyst | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Pd(OAc)₂ | None | Cs₂CO₃ | DMF |
This table illustrates common catalytic systems used for Sonogashira couplings. organic-chemistry.org
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
The bromine atom at the C-4 position can undergo halogen-metal exchange with strong organometallic bases, such as organolithium or Grignard reagents, to form a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
The reaction of an aryl bromide with an alkyllithium reagent, such as n-butyllithium, can lead to the formation of an aryllithium species. This reaction is typically very fast and is often performed at low temperatures to prevent side reactions. chemicalforums.com A potential complication in the case of this compound is the presence of the acidic methyl group, which could be deprotonated by the strong organolithium base. chemicalforums.com
Alternatively, magnesium-halogen exchange using a Grignard reagent, such as isopropylmagnesium chloride, can be employed to generate the corresponding Grignard reagent of the quinoline. chemguide.co.uk These organomagnesium compounds are generally less basic and more functional group tolerant than their organolithium counterparts. The resulting Grignard reagent can then react with electrophiles like aldehydes, ketones, or carbon dioxide.
Reactivity at the Chloro Positions (C-7, C-8)
The two chlorine atoms on the benzo-fused portion of the quinoline ring at positions 7 and 8 are subject to nucleophilic aromatic substitution, although they are generally less reactive than halogens at the 2- or 4-positions of the pyridine (B92270) ring. Their reactivity is influenced by the electron-withdrawing nature of the quinoline ring system.
The functionalization of dichloroaryl systems, such as the 7,8-dichloro moiety on the quinoline core, is a key strategy for synthesizing complex molecules. Research on related dichlorinated aromatic compounds demonstrates that these positions can undergo various transformations. For instance, in related 7-chloroquinoline (B30040) systems, the generation of mixed lithium-magnesium intermediates allows for subsequent reactions with a range of electrophiles to introduce new functional groups. durham.ac.uk This approach enables the creation of libraries of functionalized quinolines under mild conditions. durham.ac.uk The development of potent and selective kinase inhibitors based on 7,8-dichloro-1-oxo-β-carbolines, a scaffold structurally related to the quinoline , highlights the importance of the dichloro-substitution pattern. nih.govnih.gov In these systems, the chlorine atoms can form halogen bonds with kinase backbone residues, demonstrating their role in molecular recognition. nih.govnih.gov
In polyhalogenated quinoline systems, the reactivity of individual halogen atoms can differ, allowing for selective substitution. The halogens on the pyridine ring (at C-2 and C-4) are typically more susceptible to nucleophilic attack than those on the carbocyclic (benzene) ring (C-5, C-6, C-7, C-8). This is because the nitrogen atom activates the pyridine part of the ring system towards nucleophilic substitution. youtube.com
Within the 7,8-dichloro moiety itself, subtle differences in electronic environment and steric hindrance can lead to regioselective reactions, although this often requires carefully chosen reagents and conditions. For example, studies on other chloroquinolines have shown that the C-4 chloro position is highly reactive towards nucleophiles. mdpi.com While the C-7 and C-8 positions are less activated, their functionalization can be achieved, sometimes sequentially, by employing strong nucleophiles or metal-catalyzed cross-coupling reactions. The synthesis of functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines serves as an example of modifying the C-8 position. rsc.org
Table 1: Representative Reactions at Chloro Positions of Quinoline Systems
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Magnesiation | TMPMgCl·LiCl, then Electrophile (e.g., DMF) | Functionalized quinoline (e.g., Carbaldehyde) | durham.ac.uk |
| Nucleophilic Substitution | Thiourea / Ethanol | Thione derivative | mdpi.com |
| Nucleophilic Substitution | Sodium Azide | Azido derivative | mdpi.com |
| Nucleophilic Substitution | Hydrazine | Hydrazino derivative | mdpi.com |
| Halogen Bonding | Interaction with protein backbone | Non-covalent complex | nih.govnih.gov |
Reactivity of the Methyl Group (C-2)
The methyl group at the C-2 position (a quinaldine (B1664567) derivative) is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. The protons on the methyl group are acidic enough to be removed by a suitable base, generating a nucleophilic intermediate that can participate in a variety of reactions. nbinno.comwikipedia.org
The C-2 methyl group can be readily functionalized. Oxidation is a common transformation. For instance, under specific conditions using reagents like tert-butyl hydroperoxide (TBHP), the methyl group of 2-methylquinolines can be oxidized to a formyl group, yielding the corresponding quinoline-2-carbaldehyde. nih.govacs.org This transformation highlights a C(sp³)–H bond activation process. nih.govacs.orgnih.govresearchgate.net
The active methyl group of 2-methylquinolines readily undergoes condensation reactions with various electrophiles, particularly aldehydes and ketones. A classic example is the condensation with benzaldehydes in the presence of acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes. rsc.org This reaction proceeds through a series of steps including addition, esterification, and elimination, with a plausible mechanism involving a 2-methylene-1,2-dihydroquinoline intermediate. rsc.org The reaction is promoted by electron-withdrawing groups on the aldehyde. rsc.org
More advanced metal-free tandem reactions have been developed where the 2-methylquinoline (B7769805) condenses with other molecules, such as 2-styrylanilines, to construct more complex functionalized quinolines. nih.govacs.org These reactions are often promoted by an acid, like acetic acid, which activates the methyl group. nih.govacs.org The Doebner reaction, which involves an aniline (B41778), an aldehyde, and pyruvic acid, is another fundamental process for forming quinoline derivatives, and modifications of this reaction can involve intermediates derived from the reactivity of methyl groups. sci-hub.se
Table 2: Reactivity of the C-2 Methyl Group in 2-Methylquinolines
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation | I₂, TBHP, DMSO | Quinoline-2-carbaldehyde | nih.govacs.org |
| Condensation | Benzaldehyde, Acetic Anhydride | trans-β-(2-Quinolyl)styrene | rsc.org |
| Tandem Cyclization | 2-Styrylaniline, I₂, TBHP, CH₃COOH, DMSO | Functionalized Quinoline | nih.govacs.org |
| Doebner Reaction | Aniline, Pyruvic Acid | 2-Methylquinoline-4-carboxylic acid | sci-hub.se |
Reactivity and Functionalization of the Quinoline Nitrogen Atom
The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily reacts with protic acids or Lewis acids to form quinolinium salts. youtube.com Alkylation or acylation at the nitrogen is also a common reaction, typically achieved by treating the quinoline with alkyl halides or acyl halides, which results in the formation of N-alkyl or N-acyl quinolinium salts. youtube.com
The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic substitution, making the fused benzene ring (positions 5, 6, 7, and 8) the preferred site for such reactions. youtube.comyoutube.com Conversely, the nitrogen atom activates the pyridine ring, especially positions 2 and 4, for nucleophilic substitution. youtube.com The oxidation of quinoline can also be initiated by the loss of a hydrogen atom from the carbon adjacent to the nitrogen, forming a quinolinyl radical. nih.gov
Table 3: Reactivity of the Quinoline Nitrogen Atom
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Protonation (Salt Formation) | Protic Acids (e.g., HCl) | Quinolinium salt | youtube.com |
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl quinolinium salt | youtube.com |
| N-Acylation | Acyl Halides | N-Acyl quinolinium salt | youtube.com |
| Oxidation | O₂ | Quinolinyl radical and ·OOH | nih.gov |
N-Alkylation and N-Oxidation Chemistry
The nitrogen atom in the quinoline ring, with its lone pair of electrons, is a primary site for electrophilic attack, leading to N-alkylation and N-oxidation.
N-Oxidation: Oxidation of the quinoline nitrogen to form an N-oxide is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation is significant as it can dramatically alter the reactivity of the quinoline ring. The N-oxide functional group is a strong electron-donating group via resonance, which can facilitate electrophilic substitution at positions 2 and 4. However, the presence of the bromine atom at the 4-position in the title compound would likely direct such reactivity to the 2-position, potentially leading to further functionalization of the methyl group. Furthermore, the N-oxide can be a leaving group in certain reactions, providing a pathway to other substituted quinolines.
Table 1: Predicted N-Alkylation and N-Oxidation Reactions
| Reaction | Reagent | Predicted Product | Notes |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | 4-Bromo-7,8-dichloro-1,2-dimethylquinolinium iodide | Reaction may require elevated temperatures. |
Coordination Chemistry with Metal Centers
The quinoline nitrogen atom, as a Lewis base, can coordinate to a wide variety of metal centers to form metal complexes. The presence of additional donor atoms, such as the halogen substituents, could potentially allow for multidentate coordination, although the halogens are generally weak donors. The steric hindrance from the 2-methyl group and the 8-chloro group might influence the geometry of the resulting metal complexes. The specific coordination behavior of this compound with different metal ions would depend on the nature of the metal, the solvent system, and the reaction conditions. Such metal complexes could have interesting catalytic or photophysical properties, a common feature of quinoline-metal assemblies.
Chemo- and Regioselectivity in Complex Quinoline Reactions
The interplay of the different substituents in this compound is expected to lead to distinct chemo- and regioselectivity in more complex reactions.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 4-position is particularly activated towards nucleophilic aromatic substitution. This is a well-established reactivity pattern for 4-haloquinolines, especially when the ring is further deactivated by other electron-withdrawing groups. Therefore, reaction with various nucleophiles (e.g., amines, alkoxides, thiols) would likely result in the selective displacement of the bromine atom. The chloro substituents at the 7 and 8 positions are on the benzene ring and are generally less reactive towards SNAr than the 4-position on the pyridine ring.
Reactivity of the 2-Methyl Group: The methyl group at the 2-position of the quinoline ring is acidic and can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, such as aldehydes and ketones, in condensation reactions (e.g., Knoevenagel-type reactions). This provides a powerful tool for the elaboration of the side chain at the 2-position, leading to the synthesis of more complex quinoline derivatives.
Table 2: Predicted Chemo- and Regioselective Reactions
| Reaction Type | Reagent | Predicted Site of Reaction | Predicted Product Type |
|---|---|---|---|
| SNAr | Aniline | 4-position | 4-Anilino-7,8-dichloro-2-methylquinoline |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
1H NMR and 13C NMR for Structural Assignment
¹H NMR Spectroscopy: In the proton NMR spectrum of 4-Bromo-7,8-dichloro-2-methylquinoline, distinct signals are expected for the aromatic protons and the methyl group protons. The protons on the quinoline (B57606) ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the bromine and chlorine substituents. The methyl group at the C2 position would give rise to a characteristic singlet in the upfield region (around δ 2.5-3.0 ppm). The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated for the quinoline ring carbons, and one signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the attached halogens, with carbons bonded to these electronegative atoms appearing at different fields. The methyl carbon would have a characteristic signal in the aliphatic region of the spectrum.
| ¹H NMR Spectroscopy Data | ¹³C NMR Spectroscopy Data |
| Expected Chemical Shift (δ) Ranges | Expected Chemical Shift (δ) Ranges |
| Aromatic Protons: 7.0-9.0 ppm | Aromatic Carbons: 120-150 ppm |
| Methyl Protons: 2.5-3.0 ppm | Methyl Carbon: 15-25 ppm |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, allowing for the identification of adjacent protons within the quinoline ring structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, including the placement of the substituents on the quinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be utilized to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would also be a key diagnostic feature in the mass spectrum.
| Mass Spectrometry Data |
| Expected Molecular Ion Peak (M+) |
| The calculated monoisotopic mass of C₁₀H₆BrCl₂N is approximately 288.91 g/mol . The mass spectrum would show a complex isotopic cluster due to the presence of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the chemical bonds within the molecule.
| Infrared Spectroscopy Data |
| Expected Absorption Bands (cm⁻¹) |
| C-H stretching (aromatic): ~3000-3100 cm⁻¹ |
| C-H stretching (aliphatic - methyl): ~2850-3000 cm⁻¹ |
| C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹ |
| C-Cl stretching: ~600-800 cm⁻¹ |
| C-Br stretching: ~500-600 cm⁻¹ |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Despite a comprehensive search of scientific literature and patent databases, no specific experimental data could be located for the compound "this compound" pertaining to the requested spectroscopic and structural elucidation methodologies. The search included queries for single crystal X-ray diffraction, powder X-ray diffraction, UV-Vis spectroscopy, solvatochromism, and fluorescence/photoluminescence properties.
While the compound is listed with the CAS number 1070879-66-1, indicating its existence as a known chemical entity, it appears that detailed public-domain research on its specific structural and photophysical characteristics has not been published or is not readily accessible.
Searches for related compounds and general reviews on substituted quinolines were conducted in an attempt to find analogous data that might provide some context. However, due to the strict instruction to focus solely on "this compound" and to provide detailed, specific research findings and data tables, it is not possible to generate the requested article without the foundational experimental data.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific information in the public domain.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 4-Bromo-7,8-dichloro-2-methylquinoline, DFT calculations would provide significant insights into its fundamental chemical and physical properties.
Geometry Optimization and Conformational Analysis
A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. While the quinoline (B57606) core is rigid, the orientation of the methyl group could be a subject of such analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For quinoline derivatives, these parameters are useful in predicting their reactivity in various chemical transformations.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data for the target compound is unavailable. The values are based on general knowledge of similar halogenated quinolines.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The map displays regions of negative potential (typically colored red or orange), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions that are relatively neutral.
For this compound, an ESP map would likely show negative potential around the nitrogen atom and the chlorine and bromine atoms due to their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
An MD simulation of this compound could be used to study its behavior in different environments, for example, its stability and interactions in an aqueous solution or its binding dynamics within a protein active site if it were being investigated as a potential drug candidate.
Prediction of Spectroscopic Data from First Principles
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman spectra), from first principles. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled to better match experimental data.
Reactivity and Selectivity Prediction through Theoretical Models
Theoretical models based on DFT calculations can be used to predict the reactivity and selectivity of chemical reactions. By analyzing the electron density, frontier orbitals, and electrostatic potential, chemists can identify the most likely sites for electrophilic and nucleophilic attack.
For this compound, these models could predict the regioselectivity of further substitution reactions on the quinoline ring or the reactivity of the C-Br bond in cross-coupling reactions. The distribution of charges and the energies of molecular orbitals would be key indicators of its reactive behavior.
Electronic Structure and Bonding Analysis
The electronic structure and bonding of this compound, while not extensively documented in dedicated studies of this specific molecule, can be understood through computational and theoretical chemistry, particularly by drawing parallels with closely related quinoline derivatives. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and bonding characteristics. rsc.orgnih.govnih.gov
DFT calculations, such as those performed using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d)), are standard for optimizing molecular geometries and analyzing electronic structures. nih.govuantwerpen.bearabjchem.org These studies typically focus on frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between these orbitals is a critical determinant of a molecule's chemical reactivity and kinetic stability. rsc.orgsemanticscholar.org A large HOMO-LUMO gap suggests low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. rsc.org
For quinoline derivatives, the distribution of HOMO and LUMO provides valuable information about the molecule's reactive sites. uantwerpen.be In many substituted quinolines, the HOMO is often delocalized across the entire molecule, while the LUMO's localization can vary depending on the nature and position of the substituents. researchgate.net For instance, in a study of 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO and LUMO were found to be delocalized over the entire molecule, with some exceptions for the methyl group in certain cases. researchgate.net
The introduction of electron-withdrawing groups, such as chlorine and bromine, and an electron-donating group like the methyl group at various positions on the quinoline ring significantly influences the electronic distribution and reactivity. The presence of halogens is known to affect the electronic properties through both inductive and resonance effects. In the case of this compound, the cumulative electron-withdrawing effect of the three halogen atoms is expected to have a pronounced impact on the electron density of the quinoline system.
The following table presents representative data from DFT studies on related quinoline derivatives to illustrate the typical values of key electronic parameters. It is important to note that these values are for analogous compounds and not for this compound itself.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Quinoline | -6.59 | -1.01 | 5.58 | 2.1842 |
| 8-Hydroxy-2-methylquinoline | -5.62 | -0.71 | 4.91 | 2.99 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.12 | -1.52 | 4.60 | 4.2229 |
Data sourced from computational studies on quinoline and its derivatives for illustrative purposes. uantwerpen.bearabjchem.org
Bonding analysis in such compounds also involves the examination of bond lengths and angles. The fusion of a benzene (B151609) and a pyridine (B92270) ring creates the quinoline structure. researchgate.net Substituents can cause slight distortions in the planarity and bond lengths of the heterocyclic and carbocyclic rings. For example, in 5,7-dichloro-8-hydroxy-2-methylquinoline, the C-Cl bond lengths and the bond angles around the substituted carbon atoms are points of interest in theoretical studies. arabjchem.org The C-Cl stretching modes are typically observed in the vibrational spectra in the range of 850–550 cm⁻¹. arabjchem.org
Furthermore, Molecular Electrostatic Potential (MEP) analysis is another tool used to understand the electronic distribution and reactivity. The MEP map reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. researchgate.net For quinoline derivatives, the nitrogen atom is generally an electron-rich site, making it a likely center for electrophilic attack. The substitution pattern with electron-withdrawing halogens and an electron-donating methyl group in this compound would create a complex MEP map, influencing its interaction with other molecules.
Future Research Directions and Emerging Trends
Discovery of Novel Reactivity Modes and Mechanistic Pathways
Future research will likely focus on uncovering new ways to chemically modify 4-Bromo-7,8-dichloro-2-methylquinoline. A significant area of interest is the regioselective functionalization of the quinoline (B57606) core through C-H activation. nih.gov While classical methods often require harsh conditions, newer strategies are emerging. For instance, an operationally simple and metal-free protocol has been developed for the C5–H halogenation of 8-substituted quinoline derivatives. rsc.orgrsc.org This method works at room temperature, is open to the air, and uses an inexpensive and atom-economical halogen source, trihaloisocyanuric acid. rsc.orgrsc.org Researchers have demonstrated high yields (up to 99%) for the chlorination and bromination of various quinoline amides and ureas, showcasing excellent functional group tolerance. rsc.org
Furthermore, oxidative annulation strategies are being refined to construct the quinoline scaffold itself, employing techniques like photoredox catalysis and transition-metal-free protocols that enhance reactivity and efficiency. mdpi.com Understanding the intricate mechanisms behind these transformations, often involving transition metals like rhodium, palladium, and copper, is crucial for controlling the regioselectivity of C-H functionalization at various positions on the quinoline ring. nih.gov The application of these advanced synthetic methods to a pre-functionalized substrate like this compound could lead to the creation of a diverse library of novel derivatives with unique properties.
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
For quinoline derivatives, machine learning (ML) models are being developed to predict site selectivity for reactions like C-H functionalization. doaj.org One such artificial neural network (ANN) model, which uses SMILES strings and quantum chemical descriptors as input, achieved 86.5% accuracy in predicting reactive sites for electrophilic substitution on a validation set of quinoline derivatives. doaj.org Systems like 'RoboChem' integrate AI with automated flow chemistry and real-time NMR analysis to autonomously optimize reaction conditions. sciencedaily.com This high-throughput approach not only speeds up synthesis but also generates comprehensive, high-quality datasets, including negative results, that further refine the predictive power of AI models. sciencedaily.com The application of these technologies to this compound would enable rapid, on-demand synthesis of analogues for screening and development.
Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
The precise characterization of quinoline derivatives is fundamental to understanding their structure and properties. A combination of techniques including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to elucidate the structures of newly synthesized compounds. nih.govresearchgate.netnih.gov Single-crystal X-ray diffraction provides definitive structural determination, as demonstrated for several quinoline dicarbaldehydes and Schiff bases. researchgate.net
The emerging trend is the integration of these analytical methods directly into the reaction workflow for real-time monitoring. Automated synthesis platforms increasingly incorporate in-line or at-line analytical capabilities, such as the automated NMR spectrometer used in the RoboChem system, which provides real-time feedback to the controlling AI. youtube.comsciencedaily.com Furthermore, comprehensive photophysical characterization using UV/vis absorption and fluorescence spectroscopy is crucial for understanding the electronic properties of these molecules, which can be correlated with computational studies of their frontier molecular orbitals. acs.org Applying these advanced in-situ and real-time characterization techniques to the synthesis of this compound derivatives will be essential for rapid process optimization and for building a deeper understanding of reaction mechanisms.
Computational Design and Predictive Modeling of Compound Properties
In silico methods are becoming indispensable for the rational design of new molecules and for predicting their properties before synthesis. For quinoline derivatives, computational techniques are widely used to explore potential applications. consensus.app Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, using approaches like Comparative Molecular Field Analysis (CoMFA), has been successfully employed to design novel quinoline-based anticancer agents. nih.gov One study developed a robust CoMFA model (Q² = 0.625, R² = 0.913) that identified key structural features for enhancing anti-gastric cancer activity, leading to the design of five new potent compounds. nih.gov
Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to investigate electronic structures, reactivity, and interactions with biological targets. acs.orgresearchgate.net For example, studies on halogenated quinoline derivatives as potential inhibitors of monoamine oxidase A (MAO-A) and MAO-B enzymes used docking and thermodynamic analysis to predict binding affinities, revealing that some derivatives had superior binding scores compared to reference drugs. nih.gov These computational studies provide critical insights that guide the synthetic modification of compounds like this compound to optimize their desired characteristics.
| Technique | Application | Key Findings/Predictions | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA) | Design of anti-gastric cancer agents | Developed a predictive model (Q²=0.625, R²test=0.875) identifying beneficial steric and electrostatic features. | nih.gov |
| Molecular Docking & Dynamics | Inhibition of MAO-A and MAO-B enzymes | A chlorinated quinoline derivative (Q3Cl4F) showed superior binding affinity (-8.37 kcal/mol for MAO-B) compared to the reference drug rasagiline (B1678815) (-6.47 kcal/mol). | nih.gov |
| DFT Calculations | Analysis of electronic and structural properties | Used to validate experimental data and analyze frontier molecular orbitals (HOMO-LUMO) and reactivity descriptors. | acs.orgresearchgate.net |
| Computational Chemistry (NWCHEM) | Characterization of photodetector materials | Predicted a significant decrease in the bandgap of quinoline when conjugated with metals like Mg and Fe, shifting photosensitivity to the visible and infrared regions. | scispace.com |
Sustainable Synthesis and Circular Economy Principles in Halogenated Quinoline Chemistry
There is a strong drive towards developing more environmentally friendly and economically viable methods for synthesizing quinolines. A key focus is on "green chemistry" principles, such as atom economy and the use of reusable catalysts. rsc.orgrsc.org Researchers have developed sustainable protocols that utilize cooperative bifunctional catalysts based on transition metal oxides with Bi(III) for the oxidative dehydrogenative coupling of anilines to form quinolines. rsc.orgresearchgate.net These reactions can be performed without solvents, additives, or external oxidants, and the catalysts have been shown to be robust and reusable. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-7,8-dichloro-2-methylquinoline, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves halogenation of quinoline precursors. For brominated quinolines, electrophilic substitution (e.g., using Br₂ in H₂SO₄) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common . Chlorination may require Cl₂ gas or chlorinating agents like POCl₃. Reaction temperature and stoichiometry are critical: excess halogenating agents improve substitution but may lead to overhalogenation. Purification via column chromatography (silica gel, hexane/EtOAc) is typical .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodology :
- ¹H NMR : Methyl groups at position 2 show a singlet (~δ 2.6–2.8 ppm). Bromine and chlorine substituents deshield adjacent protons, causing distinct splitting patterns .
- ¹³C NMR : Halogens induce significant upfield/downfield shifts; e.g., C-Br (C4) resonates at ~120–130 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 290–300 (M⁺), with isotopic clusters for Br/Cl aiding identification .
Q. What are the primary biological targets of this compound in preliminary assays?
- Methodology : Screening against enzyme libraries (e.g., kinases, proteases) via fluorescence-based assays reveals inhibitory activity. For example, halogenated quinolines often target bacterial DNA gyrase or topoisomerase IV, with IC₅₀ values <10 µM .
Advanced Research Questions
Q. How does the substitution pattern (Br at C4, Cl at C7/C8, methyl at C2) affect electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Bromine’s electron-withdrawing effect at C4 lowers LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution (SNAr) .
- Experimental Validation : Suzuki coupling at C4 (Br) with arylboronic acids proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h), yielding biaryl derivatives with >70% efficiency . Steric hindrance from C2-methyl slows reactivity at adjacent positions .
Q. What contradictions exist between X-ray crystallography data and computational models for this compound’s molecular geometry?
- Methodology :
- X-ray Data : Non-hydrogen atoms in related bromoquinolines (e.g., 4-Bromo-8-methoxyquinoline) are coplanar (r.m.s. deviation <0.03 Å), with weak C–H⋯π interactions stabilizing the crystal lattice .
- Computational Models : DFT (B3LYP/6-31G*) predicts slight non-planarity due to steric clashes between C2-methyl and halogen substituents. Resolution requires refining van der Waals parameters in force fields .
Q. How can this compound serve as a precursor for radiolabeled probes in positron emission tomography (PET)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
